REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=O)C.O.[OH-].[Na+]>C1COCC1>[CH3:11][C:10]1[O:9][N:8]=[C:7]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[C:6]=1[CH2:4][OH:3] |f:2.3|
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Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=CC=NC=C1
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at this temperature further lithiumaluminumhydride (318 mg, 8.4 mmol)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 15 min at ambient temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered over Hyflo®
|
Type
|
CONCENTRATION
|
Details
|
Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NO1)C1=CC=NC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |